2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride
Description
Structural Characterization
The molecular structure of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is characterized by a five-membered imidazole heterocycle containing two nitrogen atoms at the 1 and 3 positions, with systematic substitution that creates its distinctive chemical identity. The compound possesses the molecular formula C6H9ClN2O2S, indicating the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom in its molecular framework. The structural representation can be expressed through the SMILES notation as CC(C)C1=NC=C(N1)S(=O)(=O)Cl, which clearly delineates the connectivity pattern between the isopropyl group, imidazole ring, and sulfonyl chloride functionality.
The three-dimensional molecular geometry reveals that the sulfonyl chloride group adopts a tetrahedral configuration around the sulfur atom, with the sulfur-oxygen double bonds exhibiting characteristic sulfonyl bonding patterns. The isopropyl substituent at the 2-position of the imidazole ring introduces significant steric bulk that influences the overall molecular conformation and reactivity profile. The International Chemical Identifier (InChI) for this compound is InChI=1S/C6H9ClN2O2S/c1-5(2)9-3-6(8-4-9)12(7,10)11/h3-5H,1-2H3, providing a standardized representation of its molecular connectivity.
The compound's structural uniqueness becomes apparent when compared to related imidazole sulfonyl chloride derivatives, such as the unsubstituted imidazole-4-sulfonyl chloride, which possesses the molecular formula C3H3ClN2O2S and molecular weight of 166.579. The addition of the isopropyl group significantly increases the molecular complexity and alters the electronic distribution within the imidazole ring system. The InChI Key ANCMLGODQYIJMA-UHFFFAOYSA-N serves as a unique identifier for database searches and computational studies.
Physicochemical Parameters
The molecular weight of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride has been consistently reported as 208.67 grams per mole across multiple sources, establishing this as a reliable fundamental physical property. This molecular weight places the compound in the category of small organic molecules suitable for various synthetic applications while maintaining adequate molecular complexity for specific functional requirements. The compound is typically available in research quantities with purity levels of 95%, indicating successful synthetic methodologies for its preparation and purification.
Storage requirements for this compound indicate sensitivity to moisture and environmental conditions, with recommended storage under inert atmosphere conditions to maintain chemical stability. The compound exhibits characteristics typical of sulfonyl chlorides, including reactivity toward nucleophiles and sensitivity to hydrolysis in the presence of water. The presence of the isopropyl group introduces additional steric considerations that may influence solubility characteristics and reaction kinetics compared to simpler sulfonyl chloride analogs.
Comparative analysis with the parent compound imidazole-4-sulfonyl chloride reveals the impact of alkyl substitution on physicochemical properties. The unsubstituted analog has a molecular weight of 166.579 grams per mole and exhibits slight solubility in water, while the isopropyl-substituted derivative shows modified solubility characteristics due to increased hydrophobic character. The MDL number MFCD19663587 provides additional database identification for the compound in chemical information systems.
Spectroscopic Data
Spectroscopic characterization of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride relies on established correlation tables for functional group identification and structural elucidation. Infrared spectroscopy data for sulfonyl chloride compounds typically exhibit characteristic absorption bands in the region of 1380-1410 wavenumbers, corresponding to sulfur-oxygen stretching vibrations specific to sulfonyl chloride functionality. The presence of the imidazole ring system contributes additional spectroscopic features, including carbon-nitrogen stretching vibrations and aromatic carbon-hydrogen bending modes that appear in predictable regions of the infrared spectrum.
The sulfonyl chloride functional group generates distinctive spectroscopic signatures that enable reliable identification and purity assessment. According to established infrared correlation data, sulfur-oxygen double bond stretching vibrations appear as strong absorption bands, while the sulfur-chlorine bond contributes to lower frequency regions of the spectrum. The isopropyl substituent introduces characteristic alkyl carbon-hydrogen stretching vibrations in the 2850-2950 wavenumber region, along with methyl group deformation bands around 1380 wavenumbers.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. The isopropyl group contributes characteristic splitting patterns and chemical shift values that enable precise structural assignment. The imidazole ring protons exhibit distinct chemical shifts influenced by the electron-withdrawing effect of the sulfonyl chloride group and the electron-donating character of the isopropyl substituent. Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed molecular structure.
Properties
IUPAC Name |
2-propan-2-yl-1H-imidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-4(2)6-8-3-5(9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCLNNHXJPARMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-(propan-2-yl)-1H-imidazole Core
Recent advances in imidazole synthesis provide several routes to access 2-substituted imidazoles, including the isopropyl-substituted variant:
Condensation and Cyclization Approach:
Hydroxylamine reacts with ethyl glyoxalate to form an N-oxide intermediate, which upon cyclization and dehydrative aromatization yields 1-hydroxyimidazole derivatives. Subsequent reaction with chloro-2-propanone introduces the isopropyl group at the 2-position, affording NH-imidazole with an isopropyl substituent.Carbonyl Nucleophile Addition:
Aldehydes and dicarbonyl compounds can be used to form substituted imidazoles via condensation and cyclodehydration mechanisms. This method allows functionalization at multiple positions, including the 2-position, enabling introduction of isopropyl or related alkyl groups.Catalytic Cyclization in Deep Eutectic Solvents:
Use of urea/zinc(II) dichloride deep eutectic solvents has been reported to catalyze the synthesis of 2-substituted imidazoles, which could be adapted for isopropyl substitution.
Table 1: Key Synthetic Routes to 2-(propan-2-yl)-1H-imidazole Core
| Method | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Hydroxylamine + ethyl glyoxalate + chloro-2-propanone | Hydroxylamine, ethyl glyoxalate, chloro-2-propanone | Cyclization, dehydration, substitution | Good yield; tolerates heterocycles |
| Aldehyde + dicarbonyl + N-hydroxyimidamide | Aldehyde, dicarbonyl compounds | Condensation, cyclodehydration | Enables C-4 substitution; moderate yield |
| DES catalysis (urea/ZnCl2) | Urea, ZnCl2, substituted aldehydes | Mild conditions, green solvent | Environmentally friendly; scalable |
Introduction of the Sulfonyl Chloride Group at the 4-Position
The sulfonyl chloride functionality is typically introduced via sulfonation followed by chlorination of the sulfonic acid intermediate:
Direct Sulfonyl Chloride Formation from Sulfonic Acid:
Pyridine-3-sulfonic acid derivatives can be converted to sulfonyl chlorides using phosphorus pentachloride (PCl5) in solvents such as chlorobenzene or trifluoromethylbenzene. This method avoids hazardous waste from phosphorus oxychloride and improves safety.Chlorination Using Phosphorus Pentachloride:
The reaction involves treating the sulfonic acid with PCl5 under controlled temperature, often with ice cooling, followed by work-up involving partitioning with toluene and water to isolate the sulfonyl chloride.Alternative Sulfonylation Routes:
Sulfonyl chloride groups can also be introduced via reaction of imidazole derivatives with sulfonyl chlorides (e.g., toluenesulfonyl chloride) in the presence of bases like triethylamine, facilitating substitution at the nitrogen or carbon positions depending on conditions.
Representative Experimental Procedure
Based on the patent and literature data, a typical preparation of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride may proceed as follows:
Synthesis of 2-(propan-2-yl)-1H-imidazole:
React hydroxylamine with ethyl glyoxalate to form an intermediate N-oxide, then cyclize and dehydrate to yield 1-hydroxyimidazole. React this intermediate with chloro-2-propanone to install the isopropyl group at C-2.Sulfonation at C-4:
Sulfonate the imidazole ring at the 4-position using a suitable sulfonating agent to form the sulfonic acid intermediate.Conversion to Sulfonyl Chloride:
Treat the sulfonic acid with phosphorus pentachloride in chlorobenzene under ice-cooling for 30 minutes. After completion, add toluene and water, separate the organic layer, and purify to isolate the sulfonyl chloride compound.
Analytical Data and Characterization
Characterization of intermediates and final products typically involves:
NMR Spectroscopy:
$$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and purity.Mass Spectrometry:
Electron ionization (EI) mass spectra confirm molecular weight and fragmentation patterns.Infrared Spectroscopy:
IR identifies characteristic sulfonyl chloride peaks (~1250-1350 cm$$^{-1}$$) and imidazole ring vibrations.Melting Point and Purity:
Melting points and chromatographic purity assessments ensure compound integrity.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
2-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of various bioactive compounds, particularly sulfonamide derivatives. These derivatives are known for their antibacterial and antifungal properties, making them candidates for therapeutic applications against infections .
Mechanism of Action:
The sulfonamide group mimics natural substrates for enzymes, allowing it to act as a competitive inhibitor. This mechanism is similar to other sulfonamide drugs that inhibit enzymes involved in folate synthesis, leading to antimicrobial effects.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its potential as a selective inhibitor against target enzymes .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its reactivity. It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives and other functionalized compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in various research contexts:
-
Antimicrobial Activity:
- A study demonstrated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
- Cancer Research:
- Polymer Chemistry:
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Research Implications and Limitations
- Steric and Electronic Effects : The isopropyl group in 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride may hinder reactions at the 4-position compared to less bulky analogs .
- Positional Isomerism : The 1-isopropyl isomer () highlights the need for precise synthetic control to avoid unintended products.
- Data Gaps : Direct experimental data (e.g., crystallography, reactivity studies) on the target compound are absent in the provided evidence, necessitating further research.
Biological Activity
2-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes an imidazole ring and a sulfonyl chloride functional group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, antimicrobial effects, and potential as an anticancer agent.
- Molecular Formula : C7H11ClN2O2S
- Molecular Weight : 222.69 g/mol
- Structure : The compound features a propan-2-yl substitution on the imidazole ring, enhancing its solubility and reactivity compared to other imidazole derivatives.
Enzyme Inhibition
Research indicates that imidazole derivatives, including 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, are effective enzyme inhibitors. The imidazole ring plays a crucial role in mimicking natural substrates, allowing these compounds to interact with various biological macromolecules.
Table 1: Enzyme Inhibition Studies
| Study | Target Enzyme | Inhibition Percentage | Concentration |
|---|---|---|---|
| PfPFT | 86% | 5 nM | |
| hFTase | IC50 = 79 ± 30 nM | - | |
| Bacterial Enzymes | Varies | - |
In particular, studies have shown that 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride can inhibit the growth of Plasmodium falciparum (the malaria parasite) and various bacterial strains by targeting specific enzymes involved in their metabolic pathways .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. It acts through mechanisms similar to traditional sulfonamides, which inhibit folate biosynthesis in bacteria by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts bacterial growth and replication.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 8 |
These results indicate that the compound could serve as a basis for developing new antibiotics, especially in the context of rising antibiotic resistance .
Anticancer Potential
The potential anticancer activity of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride has also been explored. Research suggests that its ability to inhibit specific kinases may contribute to its effectiveness against cancer cells.
Table 3: Anticancer Activity Studies
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
In vitro studies have shown that the compound induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
The biological activity of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is largely attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with target biomolecules. This capability enhances its binding affinity to enzymes and receptors, facilitating its role as an inhibitor.
Q & A
Q. What are the standard synthetic routes for preparing 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride?
The compound is synthesized via sulfonation of the parent imidazole derivative. A common approach involves reacting 2-(propan-2-yl)-1H-imidazole with chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to minimize hydrolysis and side reactions. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the sulfonyl chloride . Similar protocols for analogous compounds (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) highlight the importance of moisture-free conditions to prevent premature hydrolysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and purity (e.g., imidazole ring protons appear between δ 7.0–8.5 ppm) .
- IR Spectroscopy : Sulfonyl chloride groups exhibit strong S=O stretches near 1360 cm and 1170 cm .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) .
- Melting Point Determination : Assess crystallinity and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride?
Systematic optimization involves:
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates .
- Catalyst Screening : Lewis acids (e.g., AlCl) may enhance sulfonation efficiency .
- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions, while gradual warming post-reaction ensures complete conversion . AI-driven synthesis planning (e.g., Template_relevance models) can predict optimal pathways by analyzing reaction databases .
Q. What computational methods are suitable for predicting the reactivity of this sulfonyl chloride in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., charge distribution at sulfur) to predict sites of nucleophilic attack . Molecular docking studies (e.g., AutoDock Vina) may simulate interactions with biomolecular targets, aiding drug design applications . For nonlinear optical properties, Z-scan techniques coupled with quantum mechanical calculations are effective .
Q. How should researchers address hygroscopicity and instability during storage?
- Storage : Use airtight containers under inert gas (N/Ar) with desiccants (e.g., molecular sieves) .
- Handling : Conduct reactions in gloveboxes or under Schlenk lines to exclude moisture .
- Stability Monitoring : Periodic FT-IR or H NMR checks detect hydrolysis (e.g., sulfonic acid formation) .
Q. How can contradictions in experimental data (e.g., inconsistent yields) be resolved?
- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., sulfonic acids from hydrolysis) .
- Reproducibility Checks : Compare protocols across studies (e.g., solvent purity, reagent ratios) .
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL ) resolves structural ambiguities affecting reactivity.
Methodological Tables
Table 1. Key Synthetic Parameters for Sulfonyl Chloride Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temp. | 0–5°C | Minimizes hydrolysis | |
| Solvent | Dichloromethane | Stabilizes sulfonyl chloride | |
| Catalyst | None/AlCl | Enhances sulfonation rate |
Table 2. Computational Tools for Reactivity Analysis
| Method | Application | Software/Tool | Reference |
|---|---|---|---|
| DFT Calculations | Electronic structure modeling | Gaussian, ORCA | |
| Molecular Docking | Biomolecular interactions | AutoDock Vina | |
| Z-Scan Technique | Nonlinear optical properties | Custom setups |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
